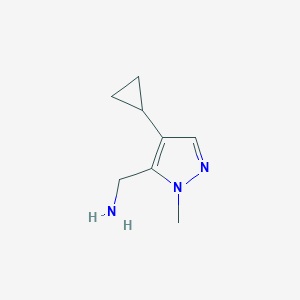
(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is a chemical compound with the CAS Number: 1779921-93-5 . It has a molecular weight of 151.21 . The IUPAC name for this compound is the same as the common name .
Molecular Structure Analysis
The InChI code for “(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is 1S/C8H13N3/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine” is stored at a temperature of 4 degrees Celsius . More detailed physical and chemical properties were not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Characteristics
Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrate the influence of the N′-substitution group on forming monomeric four-coordinated and five-coordinated complexes. These complexes exhibit distinct geometries and potential for methyl methacrylate (MMA) polymerization, producing polymethylmethacrylate (PMMA) with high molecular weight and narrow polydispersity index, indicating applications in polymer science (Choi et al., 2015).
Tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffolds were designed to stabilize parallel turn conformations, highlighting their utility in peptide sequence stabilization and potential drug design applications (Bucci et al., 2018).
Anticancer and Antimicrobial Applications
Synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines and their evaluation as anticancer and antimicrobial agents showcase the versatility of pyrazole derivatives in medicinal chemistry. These compounds exhibit promising activities against cancer cell lines and pathogenic strains, suggesting their potential as therapeutic agents (Katariya et al., 2021).
New palladium(II) and platinum(II) complexes based on pyrrole Schiff bases were explored for their anticancer activity. Their characterization and biological evaluation against various cancerous and noncancerous cell lines reveal significant selective cytotoxic activities, providing a basis for future cancer therapy research (Mbugua et al., 2020).
Luminescence and Photophysics
Luminescent mu-pyrazolate-bridged cyclometalated platinum binuclear complexes exhibit variable emission energies correlating with Pt-Pt spacing. These findings suggest applications in material science and optoelectronics, where the manipulation of luminescent properties is crucial (Ma et al., 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
As with the target of action, more research is needed to elucidate how this compound interacts with its targets and the resulting changes that occur .
Biochemical Pathways
Given the complexity of biological systems, it is likely that this compound affects multiple pathways, leading to a variety of downstream effects .
properties
IUPAC Name |
(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKCXKUTCZAYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2CC2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



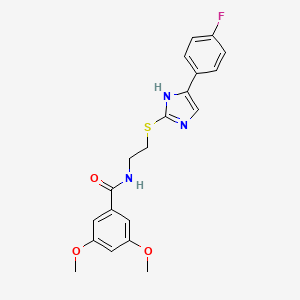
![8-(2-methoxy-5-methylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2871372.png)
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(trifluoromethyl)phenoxy)acetamide](/img/structure/B2871373.png)
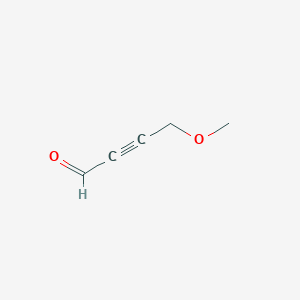
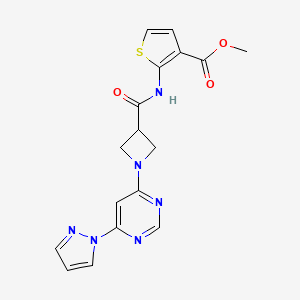
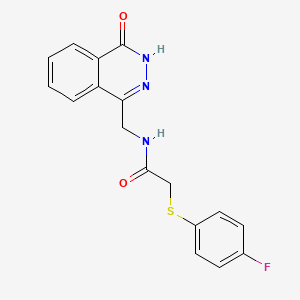
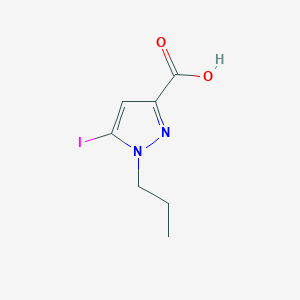
![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate](/img/structure/B2871381.png)

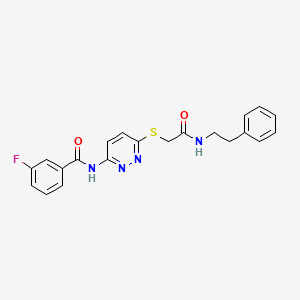
![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B2871386.png)
![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]propanoic acid](/img/structure/B2871387.png)